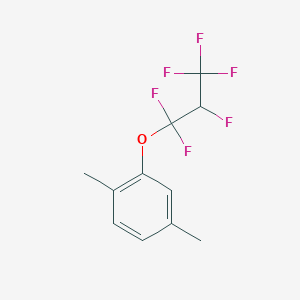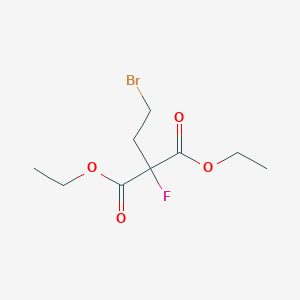
2-Fluoro-2-bromoethyl-diethyl malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of both fluorine and bromine atoms, which impart unique chemical properties that make it valuable for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-bromoethyl-diethyl malonate typically involves the selective fluorination and bromination of diethyl malonate. One common method is the direct fluorination using fluorine gas, which has been optimized for high yield and purity . The reaction conditions often involve the use of a fluorinating agent such as fluorine gas in a controlled environment to ensure selective fluorination.
Another approach involves the bromination of diethyl malonate using bromine or a brominating agent under specific conditions to achieve the desired product. The reaction conditions may include the use of solvents and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and bromination processes. These processes are designed to be efficient and environmentally friendly, with a focus on minimizing waste and optimizing yield. The use of green chemistry principles, such as atom economy and process mass intensity, is often emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-bromoethyl-diethyl malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield substituted malonates, while elimination reactions may produce alkenes .
Scientific Research Applications
2-Fluoro-2-bromoethyl-diethyl malonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various fluorinated and brominated compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in drug discovery and development, particularly in the design of new drugs with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-bromoethyl-diethyl malonate involves its ability to participate in various chemical reactions due to the presence of both fluorine and bromine atoms. These atoms can influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry .
Molecular Targets and Pathways
The molecular targets and pathways involved in the action of this compound depend on the specific application and the type of reaction it undergoes. For example, in drug discovery, the compound may interact with specific enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-2-bromoethyl-diethyl malonate include other fluorinated and brominated malonates, such as:
- 2-Fluoroethyl-diethyl malonate
- 2-Bromoethyl-diethyl malonate
- 2-Chloro-2-fluoroethyl-diethyl malonate
Uniqueness
What sets this compound apart from similar compounds is the presence of both fluorine and bromine atoms, which impart unique reactivity and stability. This dual halogenation makes it a valuable reagent for a wide range of synthetic applications, offering versatility that is not always present in other similar compounds .
Properties
IUPAC Name |
diethyl 2-(2-bromoethyl)-2-fluoropropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFO4/c1-3-14-7(12)9(11,5-6-10)8(13)15-4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSHNMKJZBCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)(C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
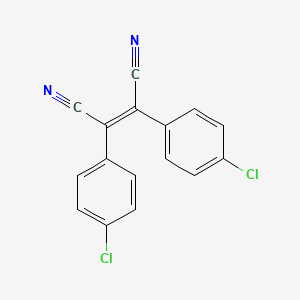
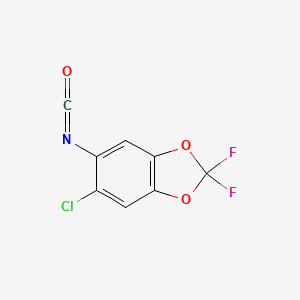
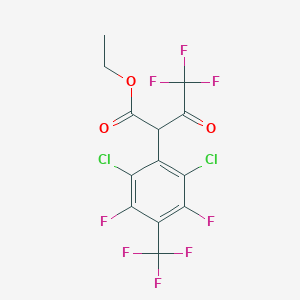

![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
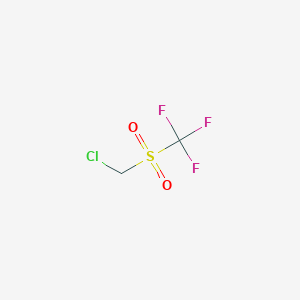
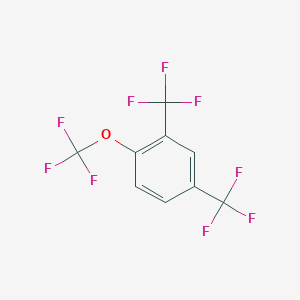
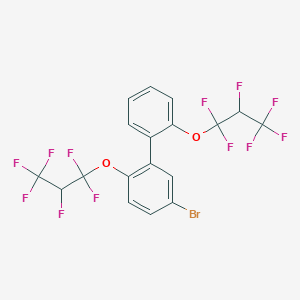
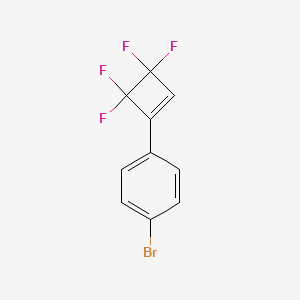
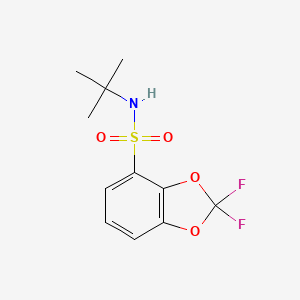
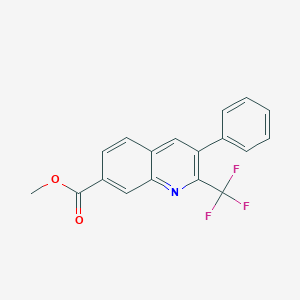
![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)

